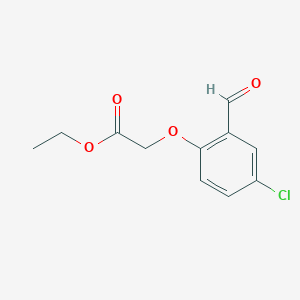
Ethyl 2-(4-chloro-2-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol. This compound is primarily used in scientific research and has diverse applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of ethyl (4-chloro-2-formylphenoxy)acetate often involves continuous synthesis methods to enhance yield and purity. For example, a method for continuously synthesizing ethyl 4-chloroacetoacetates involves the reaction of diketene with chlorine gas in a falling film reactor, followed by esterification with ethanol . This method improves reaction selectivity and reduces energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-chloro-2-formylphenoxyacetic acid.
Reduction: Ethyl (4-chloro-2-hydroxyphenoxy)acetate.
Substitution: Ethyl (4-amino-2-formylphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-2-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of herbicidal ionic liquids and specialty chemicals such as dyes, pigments, and fluorescent materials.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals with enhanced properties for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of herbicidal ionic liquids, the compound acts as a building block that interacts with other molecules to form active ionic liquids with herbicidal properties . The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-formylphenoxy)acetate: Similar structure but lacks the chloro substituent, which affects its reactivity and applications.
Ethyl (4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.
This compound is unique due to its combination of a chloro and formyl group, which provides specific reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSVBFVAZDXRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)
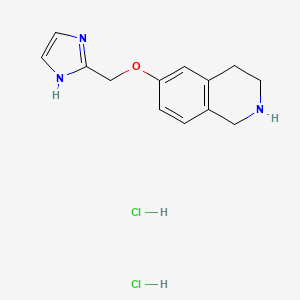
![ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2384139.png)
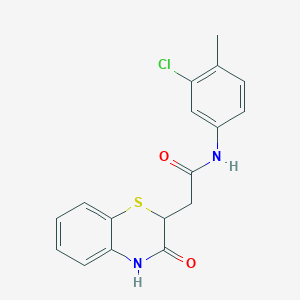
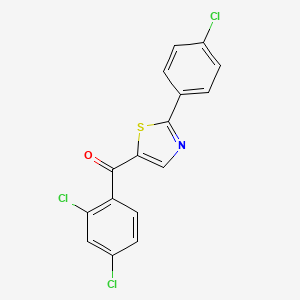
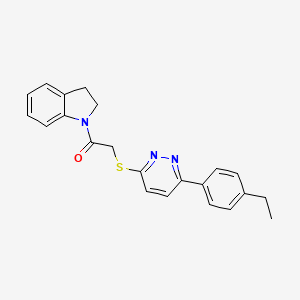
![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)
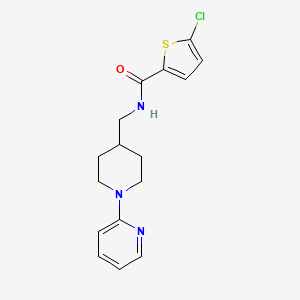
![3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2384147.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/new.no-structure.jpg)
![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2384155.png)
